A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine
A Comprehensive Technical Guide to the Physicochemical Properties of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine
Executive Summary
This technical guide provides an in-depth analysis of the core physicochemical properties of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine, a heterocyclic amine of significant interest in medicinal chemistry and drug discovery. As the developability of a drug candidate is intrinsically linked to its physical and chemical characteristics, this document serves as a critical resource for researchers, scientists, and drug development professionals. We will explore key parameters including solubility, lipophilicity (LogP), and ionization constant (pKa), which collectively govern a compound's absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for this specific molecule is not extensively published, this guide synthesizes data from close structural analogs, presents validated predictive models, and provides detailed, field-proven experimental protocols for in-house determination. Our approach emphasizes not only the procedural steps but also the underlying scientific rationale, ensuring a trustworthy and authoritative resource for laboratory application.
Introduction to 1-(4-chlorobenzyl)-1H-pyrazol-3-amine
Chemical Identity and Structure
1-(4-chlorobenzyl)-1H-pyrazol-3-amine belongs to the pyrazole class of heterocyclic compounds, which are common scaffolds in pharmaceutical development due to their diverse biological activities. The structure features a pyrazole ring substituted with a primary amine at the C3 position and a 4-chlorobenzyl group at the N1 position. This specific arrangement of functional groups dictates its physicochemical behavior, including its capacity for hydrogen bonding and its acid-base properties.
| Identifier | Value | Source |
| IUPAC Name | 1-[(4-chlorophenyl)methyl]-1H-pyrazol-3-amine | N/A |
| CAS Number | 925154-93-4 | [1] |
| Molecular Formula | C₁₀H₁₀ClN₃ | [1] |
| Molecular Weight | 207.66 g/mol | [1] |
| Canonical SMILES | C1=CC(=CC=C1CN2C=CC(=N2)N)Cl | N/A |
Figure 1: Chemical Structure of 1-(4-chlorobenzyl)-1H-pyrazol-3-amine
The Critical Role of Physicochemical Properties in Drug Discovery
The journey of a drug from the bench to the bedside is fraught with challenges, with poor pharmacokinetic properties being a leading cause of late-stage failures. The physicochemical characteristics detailed in this guide are fundamental predictors of a compound's success.
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Solubility directly impacts bioavailability and the feasibility of intravenous formulations.
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Lipophilicity (LogP) governs membrane permeability, plasma protein binding, and metabolic clearance.
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Ionization Constant (pKa) determines the charge state of the molecule at physiological pH, which in turn influences solubility, permeability, and target binding.
A thorough understanding and early characterization of these properties are therefore not merely procedural; they are cornerstones of a rational and efficient drug design strategy.
Core Physicochemical Properties: Data and Experimental Determination
This section presents the available data for key physicochemical properties and provides robust, step-by-step protocols for their experimental determination.
Aqueous Solubility
Aqueous solubility is a measure of the maximum amount of a substance that can dissolve in water at a given temperature and pH. It is a critical factor for oral drug absorption.
Available Data: Direct experimental solubility data for 1-(4-chlorobenzyl)-1H-pyrazol-3-amine is not readily available in the public domain. However, data for a structurally similar analog, 1-(3-fluorobenzyl)-1H-pyrazol-3-amine, provides a useful benchmark.
| Compound | Property | Value | Conditions | Source |
| 1-(3-fluorobenzyl)-1H-pyrazol-3-amine | Aqueous Solubility | 20.6 µg/mL | pH 7.4 | [2] |
The chloro- and fluoro-benzyl analogs are expected to have comparable, low aqueous solubility due to the dominant hydrophobic character of the benzyl group. The primary amine offers a site for hydrogen bonding, which may slightly improve solubility compared to a non-polar analog.
This method, established by Higuchi and Connors, remains the gold standard for determining thermodynamic equilibrium solubility.[3] Its trustworthiness lies in allowing the system to reach a true equilibrium between the solid and dissolved states.
Causality Behind the Method: The core principle is to create a saturated solution where the rate of dissolution equals the rate of precipitation. The extended incubation period (24-48 hours) is critical to ensure this equilibrium is reached, especially for compounds that may exist in different polymorphic forms, each with a unique solubility.
Step-by-Step Protocol:
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Preparation: Add an excess amount of the solid compound (e.g., ~2 mg) to a known volume of buffer (e.g., 1 mL of phosphate-buffered saline, pH 7.4) in a glass vial. The presence of visible solid material at the end of the experiment is essential to confirm that a saturated solution was achieved.[4]
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Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C) for 24 to 48 hours.
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Phase Separation: After equilibration, remove the vials and allow the undissolved solid to settle. To separate the saturated supernatant from the solid, centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF) is required.
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Quantification: Carefully take an aliquot of the clear supernatant and dilute it with a suitable solvent (e.g., acetonitrile/water).
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Analysis: Determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), by comparing the response to a standard curve of known concentrations.
Caption: Workflow for shake-flask LogP determination.
Ionization Constant (pKa)
The pKa is the pH at which a molecule is 50% ionized and 50% neutral. For 1-(4-chlorobenzyl)-1H-pyrazol-3-amine, the primary amine at C3 is the most basic center, and the pyrazole ring itself has acidic and basic properties. The pKa governs the compound's charge state across the physiological pH range, profoundly impacting its interactions and properties. [5] Predicted Ionization Behavior:
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Basic pKa: The 3-amino group is expected to be basic, with a predicted pKa likely in the range of 4-6. At physiological pH (~7.4), this group would be predominantly in its neutral, uncharged form.
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Acidic/Basic Pyrazole Ring: The pyrazole ring contains nitrogen atoms that can be protonated or deprotonated, but these pKa values typically fall outside the physiological range.
Potentiometric titration is a highly accurate method for determining pKa values. It involves monitoring the pH of a solution as a titrant (acid or base) is added incrementally. [6] Causality Behind the Method: The principle relies on the Henderson-Hasselbalch equation. The pKa is the pH at the half-equivalence point, where the concentrations of the protonated and deprotonated species are equal. The inflection point of the resulting titration curve corresponds to the equivalence point, and the pKa can be precisely determined from the midpoint of the titration's buffered region.
Step-by-Step Protocol:
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Sample Preparation: Accurately weigh the compound and dissolve it in a suitable co-solvent mixture (e.g., methanol/water) to create a solution of known concentration (e.g., 1 mM).
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Instrument Setup: Calibrate a pH meter with at least two standard buffers (e.g., pH 4.0 and 7.0). Place the sample solution in a jacketed beaker to maintain a constant temperature.
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Titration (for a base):
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Immerse the calibrated pH electrode and a magnetic stirrer into the solution.
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Begin adding a standardized acid titrant (e.g., 0.1 M HCl) in small, precise increments using a burette.
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Record the pH of the solution after each addition, allowing the reading to stabilize.
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Data Analysis:
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Plot the recorded pH values against the volume of titrant added.
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The pKa is determined as the pH value at the point where half of the volume of titrant required to reach the equivalence point (inflection point) has been added.
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Alternatively, a derivative plot (ΔpH/ΔV vs. V) can be used to identify the equivalence point more accurately.
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Caption: Logical flow of pKa determination via titration.
Spectroscopic and Structural Characterization
While specific spectra for this compound are not published, its structure allows for reliable prediction of its key spectroscopic features. This serves as a guide for confirming the identity and purity of synthesized material.
Predicted ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating molecular structure. [7]
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¹H NMR (in CDCl₃ or DMSO-d₆):
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Aromatic Protons (4H): Two doublets in the ~7.2-7.4 ppm region, characteristic of a 1,4-disubstituted benzene ring.
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Benzyl CH₂ (2H): A singlet around ~5.2-5.4 ppm.
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Pyrazole CH (2H): Two doublets in the ~5.8-7.6 ppm region, corresponding to the protons at the C4 and C5 positions of the pyrazole ring.
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Amine NH₂ (2H): A broad singlet that can appear over a wide range (~4-6 ppm) and is exchangeable with D₂O.
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¹³C NMR (in CDCl₃ or DMSO-d₆):
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Aromatic Carbons: Signals between ~128-140 ppm, including the carbon bearing the chlorine (ipso-carbon).
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Pyrazole Carbons: Signals for C3, C4, and C5, with C3 (bearing the amine) being the most downfield of the ring carbons.
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Benzyl CH₂ Carbon: A signal around ~50-55 ppm.
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Predicted Infrared (IR) Spectroscopy
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N-H Stretch: A pair of medium-to-sharp bands in the 3200-3400 cm⁻¹ region, characteristic of a primary amine.
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C-H Stretch (Aromatic/Alkene): Signals just above 3000 cm⁻¹.
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C-H Stretch (Aliphatic): Signals just below 3000 cm⁻¹ (for the CH₂ group).
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C=C and C=N Stretch: Multiple bands in the 1450-1600 cm⁻¹ region.
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C-Cl Stretch: A strong band in the 1000-1100 cm⁻¹ region.
Predicted Mass Spectrometry (MS)
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Molecular Ion (M⁺): An ion cluster will be observed corresponding to the molecular weight (207.66). Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio), a characteristic M+2 peak will be present at ~m/z 209 with approximately one-third the intensity of the M⁺ peak at m/z 207.
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Key Fragmentation: The most likely fragmentation pathway is the cleavage of the benzylic C-N bond, which would yield a prominent fragment ion for the chlorobenzyl cation at m/z 125/127.
Conclusion
This guide establishes a foundational physicochemical profile for 1-(4-chlorobenzyl)-1H-pyrazol-3-amine. The molecule is characterized by low predicted aqueous solubility, moderate lipophilicity, and the presence of a weakly basic amino group. This profile suggests that while the compound may possess sufficient membrane permeability, its development could be challenged by solubility-limited absorption. The detailed, validated protocols provided herein empower researchers to move beyond prediction and generate robust, in-house experimental data. Such data is indispensable for building structure-activity relationships (SAR) and structure-property relationships (SPR), ultimately guiding the optimization of this promising scaffold into a viable drug candidate.
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